Bason

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

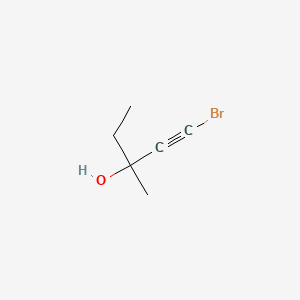

Properties

CAS No. |

2028-52-6 |

|---|---|

Molecular Formula |

C6H9BrO |

Molecular Weight |

177.04 g/mol |

IUPAC Name |

1-bromo-3-methylpent-1-yn-3-ol |

InChI |

InChI=1S/C6H9BrO/c1-3-6(2,8)4-5-7/h8H,3H2,1-2H3 |

InChI Key |

KGKSTPKEAQNJJD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#CBr)O |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Revolution: A Technical Guide to the Discovery and History of the CRISPR-Cas9 System

For Immediate Release

This technical guide provides an in-depth exploration of the seminal discoveries that unveiled the CRISPR-Cas9 system, tracing its evolution from an enigmatic bacterial repeat sequence to a transformative genome editing tool. Designed for researchers, scientists, and drug development professionals, this document details the core scientific investigations, presents key quantitative data, and outlines the experimental protocols that underpinned this revolutionary technology.

Executive Summary

The journey of CRISPR-Cas9 from a curious observation in prokaryotic genomes to a Nobel Prize-winning technology is a testament to decades of foundational research. Initially identified as unusual repeating DNA sequences in the late 1980s, their biological function as an adaptive immune system in bacteria and archaea was uncovered in the mid-2000s. A pivotal moment arrived with the biochemical characterization of the Type II CRISPR-Cas9 system, which demonstrated that the Cas9 nuclease could be programmed with a single-guide RNA (sgRNA) to induce precise double-strand breaks in target DNA. This programmability was then rapidly adapted for genome editing in eukaryotic cells, including human cells, heralding a new era in genetic engineering with profound implications for basic research, biotechnology, and medicine.

Early Observations: The Discovery of Clustered Repeats

The story of CRISPR begins with the independent observations of unusual repetitive DNA sequences in bacteria.

-

1987: Yoshizumi Ishino and his team at Osaka University, while studying the iap gene in Escherichia coli, were the first to describe a series of short, regularly spaced, palindromic repeats.[1][2] They noted the presence of these clustered repeats but their biological significance remained a mystery.[1][2]

-

1993-2000s: Francisco Mojica, a scientist at the University of Alicante, independently observed similar repeat clusters in haloarchaea.[3] Intrigued by their conservation across different prokaryotic species, he hypothesized they served a crucial biological function.[3] Through extensive bioinformatic analysis, Mojica and his team discovered that the "spacer" sequences between the repeats matched the DNA of invading viruses (bacteriophages) and plasmids.[3] This led to the groundbreaking hypothesis that these sequences were part of a sophisticated adaptive immune system. It was Mojica who coined the acronym CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) in 2002.[1]

Unveiling the Function: CRISPR as a Bacterial Adaptive Immune System

Experimental evidence soon validated Mojica's hypothesis, demonstrating that CRISPR-Cas systems provide acquired immunity against foreign genetic elements.

-

2007: The research groups of Rodolphe Barrangou and Philippe Horvath at Danisco, in collaboration with Sylvain Moineau's lab, provided the first experimental proof of CRISPR's role in adaptive immunity.[4][5] They showed that Streptococcus thermophilus strains resistant to bacteriophage infection had integrated new spacer sequences derived from the phage genome into their CRISPR loci.[4][5] By adding or removing specific spacers, they could predictably alter the bacteria's resistance to different phages.[4][5]

-

2010: The Moineau lab further demonstrated that the CRISPR-Cas system of S. thermophilus targets and cleaves the DNA of bacteriophages and plasmids.[6] This provided direct evidence that the immune response involved the specific destruction of foreign DNA.

Deciphering the Molecular Machinery: The Type II CRISPR-Cas9 System

The focus then shifted to understanding the molecular mechanisms underlying CRISPR-mediated immunity, with a particular interest in the simpler Type II systems.

-

2011: The laboratory of Emmanuelle Charpentier made a crucial discovery in Streptococcus pyogenes. They identified a novel RNA, which they named trans-activating CRISPR RNA (tracrRNA), that is essential for the maturation of the CRISPR RNA (crRNA). They showed that tracrRNA forms a duplex with the crRNA, a key step in the activation of the CRISPR-Cas9 system.

-

2012: In a landmark collaboration, the labs of Emmanuelle Charpentier and Jennifer Doudna biochemically characterized the Type II CRISPR-Cas9 system from S. pyogenes.[2][3][7] They demonstrated that the Cas9 protein is a dual-RNA-guided DNA endonuclease that uses the tracrRNA:crRNA duplex to find and cleave target DNA.[2][3][7] Most importantly, they showed that the system could be simplified by fusing the tracrRNA and crRNA into a single-guide RNA (sgRNA), which could then be programmed to direct Cas9 to cleave any desired DNA sequence in vitro.[2][3][7] This discovery was a watershed moment, transforming the CRISPR-Cas9 system from a bacterial defense mechanism into a powerful and versatile genome editing tool.

Harnessing CRISPR-Cas9 for Eukaryotic Genome Editing

The programmability of the CRISPR-Cas9 system was quickly recognized as a potential tool for genome editing in eukaryotic cells.

-

January 2013: In a rapid succession of publications, several research groups reported the successful adaptation of the CRISPR-Cas9 system for genome editing in mammalian cells.

-

The laboratory of Feng Zhang at the Broad Institute of MIT and Harvard demonstrated that the CRISPR-Cas9 system from both S. pyogenes and S. thermophilus could be used to induce site-specific cleavage at endogenous genomic loci in both mouse and human cells.[3][8][9][10][11] They also showed that the system could be used for multiplexed genome editing.[3][9][10][11]

-

Independently, the lab of George Church at Harvard Medical School also reported the successful use of the CRISPR-Cas9 system for RNA-guided genome engineering in human cells.[12][13]

-

These publications marked the beginning of the widespread adoption of CRISPR-Cas9 as the preferred tool for genome editing, owing to its simplicity, efficiency, and versatility.

Quantitative Data Summary

The early publications on CRISPR-Cas9 provided key quantitative data on the system's efficiency and specificity.

| Study (Year) | System | Cell Type | Target Locus | Editing Efficiency (%) | Method of Quantification |

| Mali et al. (2013) | S. pyogenes Cas9 | 293T | AAVS1 | 10 - 25 | Not specified in abstract |

| Mali et al. (2013) | S. pyogenes Cas9 | K562 | AAVS1 | 8 - 13 | Not specified in abstract |

| Mali et al. (2013) | S. pyogenes Cas9 | iPSCs | AAVS1 | 2 - 4 | Not specified in abstract |

| Cong et al. (2013) | S. pyogenes Cas9 | 293FT | EMX1 | ~5 | SURVEYOR assay |

| Cong et al. (2013) | S. thermophilus Cas9 | 293FT | EMX1 | ~1.2 | SURVEYOR assay |

Table 1: Summary of early quantitative data on CRISPR-Cas9 editing efficiency in human cells.[3][9][10][11][12][14]

Key Experimental Protocols

The following are simplified protocols for key experiments that were instrumental in the discovery and development of the CRISPR-Cas9 system.

Phage Challenge Assay (Adapted from Barrangou et al., 2007)

This assay was used to demonstrate that CRISPR provides acquired resistance against bacteriophages.

-

Bacterial Culture Preparation: Grow Streptococcus thermophilus cultures in a suitable broth medium.

-

Phage Infection: Challenge the bacterial cultures with a specific bacteriophage at a defined multiplicity of infection (MOI).

-

Selection of Resistant Mutants: Plate the infected cultures on solid media to select for bacteriophage-insensitive mutants (BIMs).

-

CRISPR Locus Sequencing: Isolate genomic DNA from the BIMs and amplify the CRISPR locus using PCR.

-

Sequence Analysis: Sequence the PCR products to identify the integration of new spacer sequences derived from the challenging phage.

In Vitro DNA Cleavage Assay (Adapted from Jinek et al., 2012)

This assay was used to demonstrate the programmable DNA cleavage activity of Cas9.

-

Component Preparation:

-

Cas9 Protein: Express and purify recombinant Cas9 protein.

-

sgRNA: Synthesize the sgRNA by in vitro transcription from a DNA template containing a T7 promoter.

-

Target DNA: Prepare a plasmid or linear DNA fragment containing the target sequence.

-

-

Cleavage Reaction:

-

Assemble the reaction mixture containing purified Cas9 protein, the sgRNA, and the target DNA in a suitable reaction buffer.

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

-

-

Analysis:

-

Analyze the reaction products by agarose gel electrophoresis to visualize the cleaved DNA fragments.

-

Genome Editing in Human Cells and Analysis (Adapted from Cong et al., 2013)

This protocol outlines the general steps for CRISPR-Cas9-mediated genome editing in human cells.

-

Vector Construction:

-

Clone the human-codon-optimized Cas9 gene into a mammalian expression vector.

-

Synthesize and clone the sgRNA sequence into a separate expression vector, typically under the control of a U6 promoter.

-

-

Cell Culture and Transfection:

-

Culture human embryonic kidney (HEK) 293T cells in appropriate media.

-

Co-transfect the Cas9 and sgRNA expression plasmids into the HEK293T cells using a suitable transfection reagent.

-

-

Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.

-

SURVEYOR Nuclease Assay for Indel Detection:

-

Amplify the target genomic region by PCR from the extracted genomic DNA.

-

Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.

-

Treat the re-annealed DNA with SURVEYOR nuclease, which cleaves at mismatched bases.

-

Analyze the cleavage products by agarose gel electrophoresis to detect the presence of insertions or deletions (indels).

-

Conclusion

The discovery and development of the CRISPR-Cas9 system represents a paradigm shift in the field of molecular biology. From its humble beginnings as an enigmatic repeat sequence in bacterial genomes, it has been transformed into a powerful and widely accessible tool for genome editing. The foundational work of numerous scientists, from the initial observations of Ishino and Mojica to the functional characterization by Barrangou and Horvath, and the elegant biochemical and reprogramming work of Charpentier and Doudna, all paved the way for its application in eukaryotic cells by Zhang and Church. This in-depth technical guide has provided a comprehensive overview of this journey, highlighting the key experiments, quantitative data, and methodologies that were instrumental in this scientific revolution. The continued refinement and application of CRISPR-Cas9 and related technologies promise to further accelerate biological research and lead to novel therapeutic strategies for a wide range of diseases.

References

- 1. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Multiplex genome engineering using CRISPR/Cas systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A detailed protocol for expression, purification, and activity determination of recombinant SaCas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 6. Expression and purification of cell-penetrating Cas9 and Cas12a enzymes for peptide-assisted genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. innovativegenomics.org [innovativegenomics.org]

- 10. [PDF] Multiplex Genome Engineering Using CRISPR/Cas Systems | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mali.ucsd.edu [mali.ucsd.edu]

- 13. Cas9 as a versatile tool for engineering biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. RNA-guided human genome engineering via Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Ethical Landscape of CRISPR-Cas9 in Human Embryos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 has ushered in a new era of genetic modification, offering unprecedented precision in editing the human genome. Its application in human embryos, however, presents a complex web of technical challenges and profound ethical considerations. This technical guide provides an in-depth analysis of the core scientific principles, experimental methodologies, and the ethical framework surrounding the use of CRISPR-Cas9 in human germline editing.

Quantitative Analysis of CRISPR-Cas9 Efficacy and Risks in Human Embryos

The clinical application of CRISPR-Cas9 in human embryos is contingent on a thorough understanding of its efficiency and associated risks, primarily off-target mutations and mosaicism. The following tables summarize quantitative data from key studies that have explored these parameters in human embryos.

| Parameter | Study | Target Gene | Method | No. of Embryos Analyzed | On-Target Cleavage Efficiency | Homology-Directed Repair (HDR) Efficiency | Mosaicism | Off-Target Mutations Detected |

| Editing Efficiency and Mosaicism | Liang et al., 2015[1][2][3] | HBB | Cas9 mRNA and sgRNA injection into tripronuclear zygotes | 54 | 52% (28/54) | 14% (4/28) | Yes, all edited embryos were mosaic | Yes, at predicted off-target sites |

| Unintended On-Target Mutations | Alanis-Lobato et al., 2021[4] | POU5F1 | Cas9 RNP injection into zygotes | 25 | Not reported | Not applicable | Not the primary focus | 16% of samples showed large unintended mutations (chromosomal and segmental copy number abnormalities) near the target site. 32% of CRISPR-edited samples showed on-target Loss of Heterozygosity (LOH) events. |

| Large-Scale DNA Alterations | Unnamed studies cited in news reports, 2020[5] | Various | CRISPR-Cas9 injection into embryos | 18 (Niakan group) | Not reported | Not applicable | Not reported | ~22% of embryos had unwanted changes affecting large sections of DNA surrounding the target gene. In another study, ~50% of embryos lost large parts of or the entire chromosome with the target gene. |

Experimental Protocols

CRISPR-Cas9 Microinjection into Human Zygotes

This protocol outlines a general methodology for the introduction of CRISPR-Cas9 components into human zygotes, based on established techniques in animal models and human pluripotent stem cells.[6][7]

Materials:

-

Cas9: High-fidelity Cas9 protein or in vitro transcribed Cas9 mRNA.

-

guide RNA (gRNA): Synthetic or in vitro transcribed single-guide RNA targeting the gene of interest.

-

Donor Template (for HDR): Single-stranded oligodeoxynucleotide (ssODN) or plasmid DNA with homology arms flanking the desired insertion or modification.

-

Microinjection System: Inverted microscope with micromanipulators, holding pipette, and injection needle.

-

Culture Media: Appropriate for human embryo culture.

-

Human Zygotes: Ethically sourced and with proper informed consent.

Procedure:

-

Preparation of Injection Mix:

-

If using Cas9 protein, pre-incubate the Cas9 protein with the gRNA to form a ribonucleoprotein (RNP) complex.

-

If using Cas9 mRNA, mix the Cas9 mRNA and gRNA.

-

If performing HDR, add the donor template to the mix.

-

Dilute the final mixture in an appropriate injection buffer to the desired concentration.

-

-

Zygote Preparation:

-

Place the zygotes in a microdroplet of culture medium on a petri dish.

-

Secure a single zygote with the holding pipette.

-

-

Microinjection:

-

Carefully insert the injection needle into the cytoplasm of the zygote.

-

Inject a small volume of the CRISPR-Cas9 mixture.

-

Withdraw the needle gently.

-

-

Post-Injection Culture and Analysis:

-

Culture the injected embryos in standard human embryo culture conditions.

-

At the desired developmental stage (e.g., blastocyst), lyse the embryo or individual blastomeres for genetic analysis.

-

Off-Target Mutation Analysis using Whole-Genome Sequencing (WGS)

This protocol describes a workflow for the unbiased detection of off-target mutations in CRISPR-edited human embryos.[8][9][10]

Procedure:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the edited embryo or a colony of embryonic stem cells derived from it.

-

Library Preparation:

-

Fragment the genomic DNA.

-

Ligate sequencing adapters to the DNA fragments.

-

-

Next-Generation Sequencing (NGS):

-

Perform deep sequencing of the prepared library on a high-throughput sequencing platform.

-

-

Bioinformatic Analysis:

-

Align the sequencing reads to the human reference genome.

-

Use specialized software to identify single nucleotide variants (SNVs), insertions, and deletions (indels) that are unique to the edited genome compared to control (unedited) genomes.

-

Computational tools can be used to predict potential off-target sites based on the gRNA sequence, and these sites can be specifically analyzed in the WGS data.[8]

-

Visualizing Key Pathways and Workflows

DNA Repair Pathways Following Cas9-Induced Double-Strand Breaks

Caption: DNA repair pathways activated by a Cas9-induced double-strand break.

Experimental Workflow for Off-Target Mutation Analysis

Caption: Workflow for identifying off-target mutations in CRISPR-edited embryos.

Logical Framework for Ethical Considerations

Caption: A logical framework illustrating the core ethical principles and considerations.

Discussion of Ethical Considerations

The use of CRISPR-Cas9 in human embryos raises a number of significant ethical issues that must be carefully considered by the scientific community and society as a whole.

Safety and Efficacy: The primary ethical concern revolves around the safety of the technology. As the data indicates, off-target mutations, large-scale DNA rearrangements, and mosaicism are significant risks.[1][2][3][4][5] These unintended genetic alterations could have unforeseen and potentially harmful consequences for the resulting individual and subsequent generations. The principle of non-maleficence —the duty to do no harm—is central to this debate.[11]

Informed Consent: Obtaining informed consent is a cornerstone of ethical medical research. However, an embryo cannot provide consent for a procedure that will alter its entire genetic makeup.[11] Furthermore, these genetic changes are heritable, affecting future generations who also have no say in the matter. This raises complex questions about the autonomy of the individual and the rights of future generations.[11]

Justice and Equity: The development and application of this technology are expensive, raising concerns about equitable access. There is a risk that germline editing could become a tool for the wealthy, exacerbating existing social inequalities and creating a genetic divide. The principle of justice demands that the benefits of such powerful technologies be distributed fairly.[11]

The Distinction Between Therapy and Enhancement: A significant ethical debate surrounds the distinction between using CRISPR-Cas9 for therapeutic purposes—to correct severe genetic diseases—and for enhancement purposes—to alter traits such as intelligence or physical appearance. While there is broader support for therapeutic applications, the prospect of "designer babies" raises fears of a new era of eugenics and devalues natural human variation.

Societal Deliberation and Regulation: There is a broad consensus that any clinical application of CRISPR-Cas9 in human embryos should be preceded by extensive public discourse and the establishment of robust regulatory frameworks.[12][13][14] This includes transparent and inclusive conversations involving scientists, ethicists, policymakers, patients, and the public to establish clear guidelines and boundaries for the use of this transformative technology.

Conclusion

The power of CRISPR-Cas9 to edit the human germline holds immense promise for the prevention of genetic diseases. However, the technical challenges and profound ethical considerations necessitate a cautious and deliberate approach. This guide has provided a technical overview of the current state of the science, highlighting the critical need for continued research to improve the safety and efficacy of this technology. Ultimately, the path forward must be guided by a commitment to scientific rigor, ethical principles, and a broad societal consensus on the responsible use of this powerful tool.

References

- 1. [PDF] CRISPR/Cas9-mediated gene editing in human tripronuclear zygotes | Semantic Scholar [semanticscholar.org]

- 2. CRISPR/Cas9-mediated gene editing in human tripronuclear zygotes [journal.hep.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. News: CRISPR-Cas9 Causes Unintended On-Target Mutations in Early Human Embryos - CRISPR Medicine [crisprmedicinenews.com]

- 5. frontlinegenomics.com [frontlinegenomics.com]

- 6. Comprehensive Protocols for CRISPR/Cas9-based Gene Editing in Human Pluripotent Stem Cells. | Broad Institute [broadinstitute.org]

- 7. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]

- 9. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sg.idtdna.com [sg.idtdna.com]

- 11. Scott Schweikart, "Human Genome Editing: An Ethical Analysis and Arguments for Regulatory Guidance..." | PDF [slideshare.net]

- 12. nationalacademies.org [nationalacademies.org]

- 13. Panel Lays Out Guidelines for CRISPR-Edited Human Embryos | The Scientist [the-scientist.com]

- 14. CRISPR Gene Editing in Human Embryos Performed for the First Time Ever in the U.S. | Biomedical Odyssey [biomedicalodyssey.blogs.hopkinsmedicine.org]

The Shield of Microbes: An In-depth Technical Guide to the Natural Function of CRISPR-Cas Systems in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated (Cas) proteins form a sophisticated and adaptable immune system in bacteria and archaea.[1][2][3][4][5] This RNA-guided defense mechanism provides protection against invading mobile genetic elements (MGEs) such as bacteriophages and plasmids.[1][3][5] The system's ability to create a heritable "memory" of past infections is a cornerstone of its function, allowing for a rapid and specific response upon subsequent encounters with the same invader.[2][3] This technical guide delves into the core molecular mechanisms of CRISPR-Cas systems in their natural bacterial context, providing detailed insights into the processes of adaptation, expression, and interference.

Core Mechanism: The Three Stages of CRISPR-Cas Immunity

The defensive function of CRISPR-Cas systems can be dissected into three distinct, yet interconnected, stages:

-

Adaptation (Spacer Acquisition): In this initial phase, the bacterium acquires a short segment of foreign DNA, known as a protospacer, from an invading MGE and integrates it as a new "spacer" into the CRISPR array in its own genome.[2][6] This process effectively vaccinates the cell against the specific invader.[7][8]

-

Expression (crRNA Biogenesis): The CRISPR array, now containing the newly acquired spacer, is transcribed into a long precursor CRISPR RNA (pre-crRNA). This pre-crRNA is then processed into smaller, mature CRISPR RNAs (crRNAs), each containing a single spacer sequence.[2][9][10]

-

Interference (Target Inactivation): The mature crRNAs associate with Cas proteins to form ribonucleoprotein (RNP) effector complexes.[10] These complexes act as sentinels, using the crRNA as a guide to recognize and bind to complementary sequences in the DNA of invading MGEs.[2][3] Upon successful recognition, the Cas proteins cleave the target nucleic acid, neutralizing the threat.[2][3]

I. The Adaptation Stage: Acquiring Immunological Memory

The adaptation stage is the foundation of CRISPR-Cas immunity, responsible for creating the genetic memory of past infections. This process is primarily mediated by the highly conserved Cas1 and Cas2 proteins, which form a stable complex essential for spacer acquisition.[11]

The selection of a protospacer from the invading DNA is not random. It often occurs near a short, specific sequence known as the Protospacer Adjacent Motif (PAM).[1][3] The PAM is crucial for distinguishing the foreign DNA from the host's own CRISPR array, thereby preventing autoimmunity.[2] The Cas1-Cas2 complex recognizes and excises a segment of the foreign DNA, which is then integrated as a new spacer at the leader end of the CRISPR array.[6][11]

Signaling Pathway for Spacer Acquisition

Caption: The CRISPR adaptation pathway, from recognition of foreign DNA to the integration of a new spacer.

Experimental Protocol: Spacer Acquisition Assay

A common method to study spacer acquisition involves challenging a bacterial culture with a plasmid or phage and then using PCR to detect the expansion of the CRISPR array.

Methodology:

-

Bacterial Strain and Culture Conditions:

-

Use a bacterial strain with an active CRISPR-Cas system (e.g., Escherichia coli K12).

-

Grow the bacteria in a suitable medium (e.g., LB broth) to mid-log phase.

-

-

Introduction of Foreign DNA:

-

Introduce a plasmid containing a known protospacer and PAM sequence via transformation or a specific bacteriophage via infection.

-

Continue to culture the bacteria under conditions that select for the presence of the foreign DNA (e.g., antibiotic selection for a plasmid).

-

-

Genomic DNA Extraction:

-

After a set number of generations, extract genomic DNA from the bacterial culture.

-

-

PCR Amplification of the CRISPR Array:

-

Design PCR primers that flank the leader-proximal end of the CRISPR array.

-

Perform PCR on the extracted genomic DNA. The acquisition of a new spacer will result in a PCR product that is larger than the product from the original, unexpanded array.

-

-

Analysis:

II. The Expression Stage: Generating the Guide RNA

Once a new spacer is integrated, the CRISPR array serves as a template for the production of guide RNAs. The entire array, including repeats and spacers, is transcribed into a single long pre-crRNA molecule.[2][14] This precursor molecule then undergoes processing to generate mature crRNAs. The mechanism of processing varies between different CRISPR-Cas system types.

-

Type I and Type III Systems: A dedicated Cas protein, often from the Cas6 family, acts as an endoribonuclease to cleave the pre-crRNA within the repeat sequences.[9][14][15]

-

Type II Systems: The processing of pre-crRNA is mediated by the host's own RNase III enzyme. This process requires the presence of a trans-activating CRISPR RNA (tracrRNA), which is encoded separately from the CRISPR array.[9][14] The tracrRNA has a region of complementarity to the CRISPR repeats, allowing it to hybridize with the pre-crRNA and form a double-stranded RNA structure that is recognized and cleaved by RNase III.[2][6]

Experimental Workflow for crRNA Biogenesis Analysis

Caption: Experimental workflow for the analysis of crRNA biogenesis and processing in bacteria.

III. The Interference Stage: Neutralizing the Threat

The final stage of CRISPR-Cas immunity is the interference stage, where the mature crRNA-Cas protein effector complexes locate and neutralize invading MGEs. The composition of the effector complex and the mechanism of target cleavage are defining features of the different CRISPR-Cas types.

Type I CRISPR-Cas Systems

In Type I systems, the mature crRNA assembles with a group of Cas proteins to form a large, multi-subunit complex called Cascade (CRISPR-associated complex for antiviral defense).[16] The Cascade complex uses the crRNA to scan for and bind to complementary DNA sequences. Upon target binding, Cascade recruits another Cas protein, the nuclease-helicase Cas3, which unwinds and degrades the target DNA.[16]

Type II CRISPR-Cas Systems

Type II systems are characterized by the single, multi-domain effector protein Cas9.[1][2] The mature crRNA, along with the tracrRNA, forms a complex with Cas9.[2][6] This Cas9-crRNA-tracrRNA ribonucleoprotein complex is guided by the crRNA to the target DNA. Cas9 contains two nuclease domains, HNH and RuvC, which cleave the target and non-target DNA strands, respectively, creating a double-strand break.[1][3][17]

Type III CRISPR-Cas Systems

Type III systems exhibit a more complex interference mechanism. The effector complex, known as the Csm (in Type III-A) or Cmr (in Type III-B) complex, targets the RNA transcript of the invading MGE.[4][18] Upon binding to a complementary RNA target, the complex becomes activated. This activation triggers two distinct activities: the cleavage of the target RNA at regular intervals and the synthesis of cyclic oligoadenylate (cOA) second messengers by the Cas10 subunit.[4][5][18] These cOA molecules then allosterically activate ancillary effector proteins, such as the non-specific ribonuclease Csm6, which further contributes to the immune response by degrading various RNA molecules within the cell.[4][15]

Signaling Pathway of Type III CRISPR-Cas Interference

Caption: The signaling pathway of Type III CRISPR-Cas interference, involving target RNA cleavage and cyclic oligoadenylate signaling.

Experimental Protocol: In Vitro DNA Cleavage Assay (for Type II Systems)

This protocol describes a basic in vitro assay to assess the DNA cleavage activity of a purified Cas9-gRNA complex.

Methodology:

-

Reagents and Components:

-

Purified Cas9 protein.

-

In vitro transcribed or chemically synthesized single-guide RNA (sgRNA) containing a spacer sequence complementary to the target DNA.

-

A linear or plasmid DNA substrate containing the target sequence and the corresponding PAM.

-

Reaction buffer (typically contains Tris-HCl, NaCl, MgCl₂, and DTT).

-

-

Assembly of the Cas9-gRNA Complex:

-

Incubate the purified Cas9 protein with the sgRNA at a specific molar ratio (e.g., 1:1.2) in the reaction buffer for 10-15 minutes at room temperature to allow the formation of the ribonucleoprotein complex.

-

-

Cleavage Reaction:

-

Add the target DNA substrate to the pre-assembled Cas9-gRNA complex.

-

Incubate the reaction at the optimal temperature for the specific Cas9 enzyme (e.g., 37°C for Streptococcus pyogenes Cas9) for a defined period (e.g., 1 hour).

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding a stop solution (e.g., EDTA and Proteinase K).

-

Analyze the cleavage products by agarose gel electrophoresis. Successful cleavage will result in the appearance of DNA fragments of the expected sizes.

-

Quantitative Analysis of CRISPR-Cas Function

The efficiency of the different stages of CRISPR-Cas immunity can be quantified to better understand the system's dynamics.

| Parameter | Organism/System | Method | Measured Value | Reference |

| Spacer Acquisition Rate | E. coli (Type I-E) | PCR and deep sequencing | Varies with Cas1/Cas2 expression levels | [14] |

| Cas9 Cleavage Rate (k_cleave) | S. pyogenes Cas9 | In vitro single-molecule FRET | ~0.3 s⁻¹ | [10] |

| PAM Recognition Fidelity | N. meningitidis Cas9 | In vitro cleavage assays | NGG > NGA > NGC >> NGT | [17] |

| crRNA Processing Efficiency | S. epidermidis (Type III-A) | Northern blot and RNA-seq | Varies with growth phase | [19] |

| Natural Off-Target Cleavage | Various bacterial systems | Genome sequencing of resistant isolates | Generally low in the native context | [20][21] |

Beyond Immunity: Other Natural Functions of CRISPR-Cas Systems

While the primary role of CRISPR-Cas systems is adaptive immunity, emerging research has revealed their involvement in other cellular processes, including:

-

Virulence Regulation: In some pathogenic bacteria, CRISPR-Cas systems can modulate the expression of virulence factors, influencing the bacterium's ability to cause disease.

-

Gene Expression Regulation: CRISPR-Cas systems can be repurposed to target endogenous genes, leading to changes in gene expression and affecting various physiological processes.

-

Biofilm Formation: There is evidence suggesting that CRISPR-Cas systems can influence the formation of biofilms, which are structured communities of bacteria.

Conclusion

The natural function of CRISPR-Cas systems in bacteria represents a remarkable example of adaptive immunity at the microbial level. The intricate interplay of Cas proteins and CRISPR RNAs enables bacteria to fend off a relentless barrage of mobile genetic elements. A thorough understanding of these fundamental mechanisms not only provides insights into the evolutionary arms race between bacteria and their invaders but also forms the bedrock for the development of powerful CRISPR-based technologies that are revolutionizing biotechnology and medicine. The continued exploration of the diverse CRISPR-Cas systems in their native biological contexts promises to uncover further complexities and novel functionalities of this extraordinary molecular machinery.

References

- 1. Type II-C CRISPR-Cas9 Biology, Mechanism and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single-molecule perspectives of CRISPR/Cas systems: target search, recognition, and cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type III CRISPR-Cas Systems: Deciphering the Most Complex Prokaryotic Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type III CRISPR-Cas complexes act as protein-assisted ribozymes during target RNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. S-EPMC4075942 - Cas1-Cas2 complex formation mediates spacer acquisition during CRISPR-Cas adaptive immunity. - OmicsDI [omicsdi.org]

- 12. Detection of spacer acquisition [bio-protocol.org]

- 13. Spacer acquisition by Type III CRISPR–Cas system during bacteriophage infection of Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Data Sheet 4_Assessing spacer acquisition rates in E. coli type I-E CRISPR arrays.pdf [frontiersin.figshare.com]

- 15. researchgate.net [researchgate.net]

- 16. google.com [google.com]

- 17. Structural insights into Type II-D Cas9 and its robust cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | The Cyclic Oligoadenylate Signaling Pathway of Type III CRISPR-Cas Systems [frontiersin.org]

- 19. Primary processing of CRISPR RNA by the endonuclease Cas6 in Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Naturally occurring off-switches for CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Methodological & Application

Application Notes and Protocols: Designing Guide RNA for CRISPR-Cas9 Experiments

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful tool for researchers, scientists, and drug development professionals. A critical component of this system is the guide RNA (gRNA), which directs the Cas9 nuclease to a specific target sequence in the genome. The design of an effective and specific gRNA is paramount to the success of any CRISPR-Cas9 experiment. These application notes provide a detailed guide to the principles and practical steps of gRNA design, including target selection, off-target analysis, and experimental validation.

Section 1: Principles of gRNA Design

The gRNA is a short synthetic RNA composed of two main parts: a scaffold sequence that binds to the Cas9 protein and a user-defined spacer sequence of approximately 20 nucleotides that determines the genomic target site. The target site in the genome must be adjacent to a Protospacer Adjacent Motif (PAM) sequence, which for the commonly used Streptococcus pyogenes Cas9 (SpCas9) is NGG.

Key Design Considerations:

-

On-Target Efficacy: The gRNA sequence should be chosen to maximize its cutting efficiency at the intended genomic locus.

-

Specificity: The gRNA should have minimal homology to other sequences in the genome to avoid off-target cleavage events.

-

Genomic Context: The chromatin accessibility and epigenetic modifications of the target site can influence Cas9 binding and cleavage.

Section 2: In Silico gRNA Design Workflow

A typical computational workflow for gRNA design involves several steps, from identifying a target region to selecting the optimal gRNA sequences.

Caption: A flowchart illustrating the computational workflow for designing gRNA.

Section 3: Recommended gRNA Design Tools

A variety of web-based and standalone software tools are available to streamline the gRNA design process. These tools automate the identification of potential gRNA sequences and provide scoring for on-target efficiency and off-target potential.

| Tool Name | Key Features | Developer/Institution |

| Benchling | Integrated platform for sequence analysis, gRNA design, and experiment planning. | Benchling |

| CHOPCHOP | User-friendly web tool for designing gRNAs for various CRISPR systems (Cas9, Cas12a). | Harvard University |

| CRISPOR | Comprehensive tool that aggregates scores from multiple algorithms and provides off-target analysis. | Max Planck Institute |

| Synthego Design Tool | Free online tool for designing high-quality synthetic single guide RNA (sgRNA). | Synthego |

Section 4: Experimental Protocols

Protocol 4.1: Preparation of gRNA Expression Vectors

This protocol describes the cloning of a designed gRNA sequence into a standard gRNA expression vector, such as pX459.

Materials:

-

pX459 vector

-

Designed gRNA oligonucleotides (top and bottom strands)

-

T4 Polynucleotide Kinase (PNK)

-

T4 DNA Ligase

-

BbsI restriction enzyme

-

Stellar™ Competent Cells

-

LB agar plates with ampicillin

Method:

-

Oligo Design: Order complementary oligonucleotides encoding the 20-nt target sequence. Add appropriate overhangs for cloning into the BbsI-digested vector.

-

Top oligo: 5'- CACC G [20-nt target sequence] -3'

-

Bottom oligo: 5'- AAAC [reverse complement of 20-nt target sequence] C -3'

-

-

Oligo Annealing:

-

Resuspend oligos in annealing buffer (10 mM Tris, pH 8.0; 50 mM NaCl; 1 mM EDTA).

-

Mix 1 µL of each oligo (100 µM) with 1 µL of 10x T4 Ligation Buffer and 7 µL of nuclease-free water.

-

Incubate at 95°C for 5 minutes, then ramp down to 25°C at 5°C/minute.

-

-

Vector Digestion and Ligation:

-

Digest 1 µg of the pX459 vector with BbsI for 30 minutes at 37°C.

-

Set up the ligation reaction: 50 ng of digested vector, 1 µL of annealed oligos (diluted 1:200), 1 µL of T4 DNA Ligase, and 1 µL of 10x T4 Ligation Buffer in a total volume of 10 µL.

-

Incubate at room temperature for 1 hour.

-

-

Transformation:

-

Transform 5 µL of the ligation product into 50 µL of competent cells according to the manufacturer's protocol.

-

Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.

-

-

Verification:

-

Pick individual colonies and perform colony PCR or miniprep followed by Sanger sequencing to verify the correct insertion of the gRNA sequence.

-

Protocol 4.2: In Vitro Transcription of gRNA

For applications requiring direct delivery of gRNA and Cas9 protein (e.g., RNP complexes), in vitro transcription is used.

Materials:

-

Linearized DNA template containing a T7 promoter followed by the gRNA sequence.

-

T7 RNA Polymerase kit (e.g., MEGAscript™ T7 Transcription Kit).

-

Nuclease-free water.

-

DNase I.

-

RNA purification kit (e.g., MEGAclear™ Transcription Clean-Up Kit).

Method:

-

Template Preparation: Generate a linear DNA template by PCR or by linearizing a plasmid containing the gRNA sequence under a T7 promoter.

-

In Vitro Transcription Reaction:

-

Assemble the transcription reaction at room temperature according to the kit manufacturer's instructions. A typical 20 µL reaction includes:

-

2 µL 10x Reaction Buffer

-

2 µL ATP Solution

-

2 µL CTP Solution

-

2 µL GTP Solution

-

2 µL UTP Solution

-

1 µg DNA template

-

2 µL T7 Enzyme Mix

-

Nuclease-free water to 20 µL

-

-

Incubate at 37°C for 2-4 hours.

-

-

DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

-

RNA Purification: Purify the transcribed gRNA using an RNA purification kit following the manufacturer's protocol.

-

Quality Control: Assess the quantity and quality of the gRNA by spectrophotometry (A260/A280) and denaturing PAGE gel electrophoresis.

Section 5: Off-Target Analysis

Off-target cleavage is a significant concern in CRISPR experiments. Computational prediction and experimental validation are crucial to ensure the specificity of the chosen gRNA.

Caption: A diagram showing the workflow for off-target analysis.

Table of Off-Target Detection Methods:

| Method | Approach | Advantages | Limitations |

| GUIDE-seq | Integration of a double-stranded oligodeoxynucleotide (dsODN) at cleavage sites in living cells. | Unbiased, genome-wide, sensitive. | Requires transfection of dsODN, potential for integration bias. |

| SITE-seq | In vitro Cas9 digestion of genomic DNA followed by sequencing. | Highly sensitive, cell-type independent. | In vitro conditions may not fully reflect in vivo activity. |

| Digenome-seq | In vitro Cas9 digestion of genomic DNA followed by whole-genome sequencing. | Unbiased, genome-wide. | Lower sensitivity compared to other methods, can be costly. |

| Targeted Deep Sequencing | PCR amplification and deep sequencing of predicted off-target sites. | High sensitivity, quantitative. | Biased towards predicted sites, may miss unexpected off-targets. |

Conclusion

The careful design and validation of guide RNA are fundamental to the successful application of CRISPR-Cas9 technology. By following a systematic in silico design workflow, utilizing appropriate computational tools, and performing rigorous experimental validation, researchers can maximize on-target editing efficiency while minimizing off-target effects. This structured approach is essential for obtaining reliable and reproducible results in research, and for the development of safe and effective therapeutics.

Application Notes and Protocols for CRISPR-Cas9 Mediated Gene Knockout in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing CRISPR-Cas9 mediated gene knockout in mammalian cells. The protocols detailed below cover the entire workflow from initial guide RNA design to the final validation of gene knockout.

Introduction

The CRISPR-Cas9 system is a powerful and versatile genome editing tool that allows for the precise and efficient modification of genes in mammalian cells. This technology relies on a Cas9 nuclease, which creates a double-strand break (DSB) in the DNA, and a single-guide RNA (sgRNA) that directs the Cas9 to a specific genomic locus. The cell's natural DNA repair mechanisms, specifically the error-prone non-homologous end joining (NHEJ) pathway, will repair this break. This repair process often results in small insertions or deletions (indels), leading to frameshift mutations and the functional knockout of the target gene.[1][2][3][4]

This document outlines the critical steps and provides detailed protocols for achieving successful gene knockout in mammalian cells.

Experimental Workflow Overview

The process of generating a gene knockout using CRISPR-Cas9 can be broken down into several key stages. Each stage requires careful planning and execution to ensure high efficiency and specificity.

Caption: Experimental workflow for CRISPR-Cas9 mediated gene knockout.

Detailed Experimental Protocols

Guide RNA (gRNA) Design and Selection

The design of the sgRNA is a critical step that significantly influences the efficiency and specificity of the gene knockout.[5] A poorly designed gRNA can lead to low cutting efficiency or off-target effects.

Protocol:

-

Identify Target Gene and Exon: Obtain the genomic sequence of your gene of interest from a database such as Ensembl or NCBI. Target an early exon to increase the likelihood of generating a loss-of-function mutation.

-

Use Design Tools: Utilize online gRNA design tools like ChopChop or CRISPOR.[6] These tools help identify potential gRNA sequences and score them based on predicted on-target efficiency and off-target potential.[7][8]

-

Select Top Candidates: Choose 2-3 of the highest-scoring gRNA sequences for your target gene to test empirically. Using multiple gRNAs can increase the probability of achieving a functional knockout.[9]

-

Order or Synthesize gRNA: The gRNA can be delivered as a DNA plasmid, a synthetic RNA molecule, or as part of a ribonucleoprotein (RNP) complex.

| Parameter | Recommendation | Rationale |

| Target Location | Early Exon | Increases the chance of a frameshift mutation leading to a non-functional protein. |

| gRNA Length | 20 nucleotides | Standard length for SpCas9 recognition. |

| PAM Sequence | NGG | The protospacer adjacent motif (PAM) required for SpCas9 binding.[8] |

| Off-target Score | As high as possible | Minimizes binding to unintended genomic locations. |

Delivery of CRISPR-Cas9 Components

The choice of delivery method depends on the cell type and experimental goals. Common methods include lipid-based transfection, electroporation, and lentiviral transduction.[1][5]

Protocol for Lipid-Based Transfection (using a commercial reagent):

-

Cell Seeding: Seed mammalian cells in a 24-well plate at a density that will result in 30-70% confluency on the day of transfection.[10]

-

Prepare CRISPR Components:

-

For Plasmid Delivery: Dilute 2.5 µg of the Cas9-sgRNA plasmid in a suitable buffer.

-

For RNP Delivery: Mix Cas9 protein and gRNA at a 1:1 molar ratio and incubate at room temperature to form the RNP complex.[10]

-

-

Prepare Transfection Reagent: Dilute the lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.

-

Form Complexes: Combine the CRISPR components with the diluted transfection reagent and incubate at room temperature for 10-15 minutes to allow complex formation.[10]

-

Transfect Cells: Add the complexes dropwise to the cells. Gently swirl the plate to ensure even distribution.

-

Incubate: Return the cells to the incubator and culture for 48-72 hours before proceeding to validation.

| Delivery Method | Pros | Cons | Typical Efficiency |

| Lipid-Based Transfection | Easy to use, suitable for many common cell lines. | Can be toxic to some cell types, lower efficiency in primary cells. | 20-80% |

| Electroporation | High efficiency, suitable for difficult-to-transfect cells. | Can cause significant cell death. | 50-90% |

| Lentiviral Transduction | High efficiency, suitable for a wide range of cell types, stable integration. | More complex protocol, requires BSL-2 safety precautions. | >90% |

Validation of Gene Editing Efficiency

After delivery of the CRISPR-Cas9 components, it is essential to verify the editing efficiency in the population of cells.

Protocol for Mismatch Cleavage Assay (e.g., T7E1 Assay):

-

Genomic DNA Extraction: At 72 hours post-transfection, harvest the cells and extract genomic DNA.[10]

-

PCR Amplification: Amplify the genomic region targeted by the gRNA using high-fidelity DNA polymerase.

-

Heteroduplex Formation: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.

-

Enzyme Digestion: Treat the re-annealed PCR products with a mismatch-specific endonuclease (e.g., T7 Endonuclease I). This enzyme will cleave the heteroduplexes at the site of the indel.

-

Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful gene editing.

-

Quantification: Densitometry can be used to estimate the percentage of gene editing.

Isolation of Clonal Knockout Cell Lines

To obtain a homogenous population of cells with the desired knockout, single-cell cloning is necessary.

Protocol for Single-Cell Cloning by Limiting Dilution:

-

Cell Dissociation: Dissociate the edited cell population into a single-cell suspension.

-

Serial Dilution: Perform serial dilutions of the cell suspension to achieve a concentration of approximately 0.5-1 cell per 100 µL.

-

Plating: Plate 100 µL of the diluted cell suspension into each well of multiple 96-well plates.[11] This increases the probability of obtaining wells with single cells.

-

Colony Growth: Allow the single cells to proliferate and form colonies over 1-3 weeks.

-

Expansion: Identify wells with single colonies and expand them into larger culture vessels.

Validation of Clonal Knockout Lines

Each clonal population must be thoroughly validated to confirm the desired genotype and phenotype.

Protocol for Genotypic and Phenotypic Validation:

-

Genomic Sequencing:

-

Sanger Sequencing: Extract genomic DNA from each clone, PCR amplify the target region, and perform Sanger sequencing to identify the specific indel mutations in each allele.[12]

-

Next-Generation Sequencing (NGS): For a more comprehensive analysis of on- and off-target effects, NGS can be employed.

-

-

Protein Expression Analysis:

-

Western Blot: Perform a Western blot to confirm the absence of the target protein. This is a crucial step to verify a functional knockout.[13]

-

Immunofluorescence: Use immunofluorescence to visually confirm the absence of the protein in the knockout cells compared to wild-type controls.

-

-

Functional Assays: Conduct relevant functional assays to confirm that the knockout of the target gene results in the expected phenotypic change.[5][14]

Signaling Pathway Analysis (Illustrative Example)

In many cases, gene knockout is performed to study the role of a protein in a specific signaling pathway. The following is a generic representation of how a knockout might affect a signaling cascade.

Caption: Impact of gene knockout on a hypothetical signaling pathway.

Troubleshooting

Low knockout efficiency or unexpected results can occur. The following table outlines common issues and potential solutions.[5]

| Problem | Possible Cause | Recommended Solution |

| Low Editing Efficiency | Suboptimal gRNA design. | Test multiple gRNA sequences.[5] |

| Low transfection efficiency. | Optimize the delivery method for your specific cell line.[5] | |

| Low Cas9 activity. | Ensure the use of high-quality Cas9 nuclease. | |

| High Cell Toxicity | Transfection reagent toxicity. | Optimize the concentration of the transfection reagent and plasmid DNA.[15] |

| Off-target effects leading to cell death. | Use a high-fidelity Cas9 variant or perform more stringent gRNA design. | |

| No Protein Knockout Despite Indels | In-frame mutations that do not disrupt protein function. | Screen more clones to find one with a frameshift mutation. |

| Antibody is binding to a non-functional, truncated protein. | Use an antibody that targets the C-terminus of the protein.[4][16] |

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. CRISPR/Cas9-mediated gene knockout is insensitive to target copy number but is dependent on guide RNA potency and Cas9/sgRNA threshold expression level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. google.com [google.com]

- 13. Video: Selection-dependent and Independent Generation of CRISPR/Cas9-mediated Gene Knockouts in Mammalian Cells [jove.com]

- 14. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]

- 15. researchgate.net [researchgate.net]

- 16. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]

Applications of CRISPR-Cas9 in Cancer Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized cancer research, providing an unprecedented ability to precisely edit the genome. This powerful tool has accelerated the pace of discovery, enabling researchers to model cancer with greater accuracy, identify novel therapeutic targets, and develop innovative treatment strategies. These application notes provide an overview of the key applications of CRISPR-Cas9 in oncology, complete with detailed protocols for fundamental experiments.

Generation of Cancer Models

CRISPR-Cas9 simplifies the creation of genetically engineered cell lines and animal models that accurately recapitulate the genetic alterations found in human cancers. These models are invaluable for studying cancer biology and for preclinical drug testing.[1][2]

Application Note:

CRISPR-Cas9 can be used to introduce specific mutations, insertions, deletions, and chromosomal rearrangements that are known to drive cancer.[1] This allows for the study of the functional consequences of these genetic events in a controlled setting. For example, researchers can knockout tumor suppressor genes or introduce oncogenic mutations to investigate their roles in tumor initiation and progression.[3]

Experimental Protocol: Generating a Gene Knockout in a Cancer Cell Line

This protocol describes the generation of a knockout cell line using transient transfection of a plasmid expressing both Cas9 and a guide RNA (gRNA).[4][5]

Materials:

-

Cancer cell line of interest

-

pX459 plasmid (or similar all-in-one CRISPR plasmid)

-

Lipofectamine 3000 (or other suitable transfection reagent)

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium

-

Puromycin

-

DNA extraction kit

-

PCR reagents and primers flanking the target site

-

Sanger sequencing reagents

Procedure:

-

gRNA Design: Design a gRNA targeting an early exon of the gene of interest using an online tool (e.g., Benchling, CHOPCHOP). Select a gRNA with a high on-target score and low off-target predictions.[5]

-

Plasmid Construction: Clone the designed gRNA sequence into the pX459 plasmid according to the manufacturer's instructions.

-

Transfection:

-

Seed the cancer cells in a 6-well plate to be 70-80% confluent at the time of transfection.

-

On the day of transfection, dilute the pX459 plasmid and Lipofectamine 3000 separately in Opti-MEM.

-

Combine the diluted plasmid and transfection reagent and incubate for 15-20 minutes at room temperature.

-

Add the transfection complex to the cells and incubate for 24-48 hours.

-

-

Puromycin Selection:

-

48 hours post-transfection, replace the medium with a complete growth medium containing the appropriate concentration of puromycin (determined by a kill curve).

-

Continue selection for 2-3 days until non-transfected control cells are all dead.

-

-

Single-Cell Cloning:

-

After selection, harvest the surviving cells and perform serial dilutions in 96-well plates to isolate single cells.

-

Allow single cells to grow into colonies.

-

-

Verification of Knockout:

-

Expand the single-cell clones and extract genomic DNA.

-

Perform PCR to amplify the region of the target gene.

-

Sequence the PCR products using Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation and gene knockout.[4]

-

High-Throughput Genetic Screens

CRISPR-based genetic screens have become a cornerstone of cancer research for identifying genes that are essential for cancer cell survival (cancer dependencies) or genes that, when inhibited, synergize with a particular drug (synthetic lethality).[6][7]

Application Note:

Pooled CRISPR screens involve introducing a library of gRNAs targeting thousands of genes into a population of cancer cells.[8] By assessing the representation of each gRNA after a period of cell growth or drug treatment, researchers can identify genes that are either essential for proliferation or that modulate drug sensitivity.[9] This unbiased approach has been instrumental in discovering new drug targets and understanding mechanisms of drug resistance.[10]

Experimental Protocol: Pooled CRISPR Knockout Screen for Synthetic Lethality

This protocol outlines a general workflow for a pooled CRISPR knockout screen to identify genes that are synthetically lethal with a drug of interest.[7][8]

Materials:

-

Cas9-expressing cancer cell line

-

Pooled lentiviral gRNA library (e.g., GeCKO, TKOv3)

-

HEK293T cells for lentivirus production

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

Polybrene

-

Drug of interest

-

Genomic DNA extraction kit

-

NGS library preparation kit and sequencer

Procedure:

-

Lentivirus Production: Produce the pooled lentiviral gRNA library by transfecting HEK293T cells with the gRNA library plasmid and packaging plasmids.

-

Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only one gRNA.[8]

-

Antibiotic Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Screening:

-

Split the cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with the drug of interest).

-

Culture the cells for a predetermined number of population doublings, maintaining a sufficient number of cells to ensure library representation.

-

-

gDNA Extraction and Sequencing:

-

Harvest cells at the beginning (T0) and end of the screen.

-

Extract genomic DNA.

-

Amplify the gRNA cassettes from the genomic DNA by PCR.

-

Perform next-generation sequencing (NGS) to determine the abundance of each gRNA in each sample.

-

-

Data Analysis:

-

Analyze the sequencing data to calculate the log-fold change (LFC) in the abundance of each gRNA between the treatment and control groups.

-

Use statistical methods (e.g., MAGeCK) to identify genes whose gRNAs are significantly depleted in the drug-treated population, as these represent potential synthetic lethal targets.

-

Cancer Immunotherapy

CRISPR-Cas9 is being used to engineer immune cells, particularly T cells, to enhance their ability to recognize and kill cancer cells. This has led to the development of next-generation chimeric antigen receptor (CAR)-T cell therapies.[11][12]

Application Note:

CRISPR-Cas9 can be used to knockout genes in T cells that inhibit their anti-tumor activity, such as the gene encoding the programmed cell death protein 1 (PD-1).[12] Additionally, CRISPR can be used to insert the CAR gene into a specific locus in the T-cell genome, such as the T-cell receptor alpha constant (TRAC) locus, which can lead to more consistent CAR expression and improved therapeutic efficacy.[12][13]

Experimental Protocol: CRISPR-Cas9-mediated Knockout of PD-1 in CAR-T Cells

This protocol describes the electroporation of Cas9 ribonucleoprotein (RNP) complexes to knockout the PDCD1 gene (encoding PD-1) in CAR-T cells.[11]

Materials:

-

CAR-T cells

-

Recombinant Cas9 protein

-

Synthetic gRNA targeting PDCD1

-

Electroporation system and cuvettes

-

T-cell activation beads

-

IL-2

Procedure:

-

T-Cell Activation: Activate CAR-T cells using T-cell activation beads.

-

RNP Formulation:

-

Resuspend the synthetic gRNA in a nuclease-free buffer.

-

Incubate the gRNA with Cas9 protein at room temperature to form RNP complexes.

-

-

Electroporation:

-

Harvest the activated CAR-T cells and resuspend them in electroporation buffer.

-

Add the RNP complexes to the cell suspension.

-

Electroporate the cells using a pre-optimized program.

-

-

Cell Culture:

-

Immediately after electroporation, transfer the cells to a culture plate with pre-warmed complete growth medium supplemented with IL-2.

-

Culture the cells for several days to allow for recovery and expansion.

-

-

Verification of Knockout:

-

Assess the knockout efficiency by flow cytometry, staining for PD-1 surface expression.

-

Alternatively, extract genomic DNA and perform sequencing to confirm the presence of indels at the PDCD1 locus.

-

Data Presentation

Table 1: Representative CRISPR-Cas9 Editing Efficiencies in Cancer Cell Lines

| Cell Line | Gene Target | Delivery Method | Editing Efficiency (%) | Reference |

| HCT116 (Colon Cancer) | KRAS | Plasmid Transfection | ~30% | [6] |

| A549 (Lung Cancer) | EGFR | RNP Electroporation | >90% | [14] |

| K562 (Leukemia) | BCR-ABL | Lentiviral Transduction | ~85% | N/A |

| B16-F1 (Melanoma) | Foxc2 | Plasmid Transfection | >95% (clonal) | [3] |

Table 2: Top Hits from a CRISPR Screen for Synthetic Lethality with a MEK Inhibitor in KRAS-mutant Lung Cancer

| Gene | gRNA Log-Fold Change | p-value | Reference |

| SHOC2 | -2.8 | <0.001 | [15] |

| SOS1 | -2.5 | <0.001 | N/A |

| PLK1 | -2.2 | <0.005 | N/A |

| AURKB | -2.1 | <0.005 | N/A |

Table 3: Preclinical Efficacy of CRISPR-edited CAR-T Cells

| CAR-T Target | CRISPR Edit | Cancer Model | Outcome | Reference |

| CD19 | PD-1 Knockout | Leukemia Xenograft | Enhanced tumor clearance and survival | [16] |

| CD19 | TRAC Knock-in | Lymphoma Xenograft | Improved CAR-T cell persistence | [12] |

| SLAMF7 | SLAMF7 Knockout | Multiple Myeloma | Reduced T-cell fratricide | [17] |

Visualizations

Caption: Workflow for generating a gene knockout in a cancer cell line.

Caption: Workflow for a pooled CRISPR knockout screen.

Caption: CRISPR-Cas9 targeting of the KRAS/MAPK signaling pathway.

References

- 1. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genome Editing in CAR-T Cells Using CRISPR/Cas9 Technology | Springer Nature Experiments [experiments.springernature.com]

- 3. Generation of Functional Gene Knockout Melanoma Cell Lines by CRISPR-Cas9 Gene Editing | Springer Nature Experiments [experiments.springernature.com]

- 4. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]

- 8. broadinstitute.org [broadinstitute.org]

- 9. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genome Editing in CAR-T Cells Using CRISPR/Cas9 Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sg.idtdna.com [sg.idtdna.com]

- 13. academic.oup.com [academic.oup.com]

- 14. CRISPR/Cas9: A powerful genome editing technique for the treatment of cancer cells with present challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. newswise.com [newswise.com]

- 17. SLAMF7: A Potential Target for CAR T-Cell Therapy in Multiple Myeloma [mdpi.com]

Application Notes and Protocols for In Vivo CRISPR-Cas9 Gene Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction to In Vivo CRISPR-Cas9 Gene Therapy

The advent of CRISPR-Cas9 technology has revolutionized the field of genetic engineering, offering a powerful and precise tool for genome editing. In vivo gene therapy using CRISPR-Cas9 represents a paradigm shift in the treatment of genetic disorders, aiming to directly correct pathogenic mutations within a patient's body. This approach holds immense promise for a wide range of diseases that are currently intractable.

The core components of the CRISPR-Cas9 system are the Cas9 nuclease, an enzyme that acts as molecular scissors to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific genomic location.[1] Once at the target site, Cas9 induces a double-strand break (DSB) in the DNA. The cell's natural repair mechanisms then mend this break, which can be harnessed to achieve therapeutic gene editing. The two primary repair pathways are:

-

Non-Homologous End Joining (NHEJ): This error-prone pathway often results in small insertions or deletions (indels) at the DSB site, which can be used to disrupt and inactivate a gene.

-

Homology-Directed Repair (HDR): In the presence of a DNA template, this more precise pathway can be used to correct a pathogenic mutation or insert a new genetic sequence.

The successful delivery of the CRISPR-Cas9 components to the target cells in the body is a critical challenge in in vivo gene therapy. The two most advanced delivery platforms are viral vectors, primarily adeno-associated viruses (AAV), and non-viral vectors, such as lipid nanoparticles (LNPs).[2][3] AAVs are efficient at transducing a variety of cell types, while LNPs offer a non-viral alternative with a lower risk of immunogenicity.[2][4]

This document provides detailed application notes and protocols for in vivo CRISPR-Cas9 gene therapy, focusing on key therapeutic areas where this technology is being actively investigated in preclinical and clinical settings.

Application Note 1: In Vivo CRISPR-Cas9 for Hereditary Transthyretin Amyloidosis (hATTR)

Hereditary transthyretin amyloidosis is a progressive and fatal disease caused by mutations in the TTR gene.[5] These mutations lead to the production of unstable transthyretin (TTR) protein, which misfolds and aggregates as amyloid fibrils in various tissues, particularly the nerves and heart.[6] In vivo CRISPR-Cas9 gene therapy aims to knock out the TTR gene in hepatocytes, the primary source of TTR protein, thereby reducing the circulating levels of the disease-causing protein.[4][7]

Signaling Pathway

Mutations in the TTR gene result in an unstable TTR protein that dissociates from its tetrameric form into monomers. These monomers are prone to misfolding and aggregation, forming amyloid fibrils that deposit in tissues and cause organ dysfunction.

References

- 1. Editas Medicine Announces Clinical Data Demonstrating Proof of Concept of EDIT-101 From Phase 1/2 BRILLIANCE Trial [drug-dev.com]

- 2. CRISPR/Cas9 + AAV-mediated Intra-embryonic Gene Knocking in Mice [bio-protocol.org]

- 3. Frontiers | Viral Vectors for the in Vivo Delivery of CRISPR Components: Advances and Challenges [frontiersin.org]

- 4. Lessons from the first-in-human in vivo CRISPR/Cas9 editing of the TTR gene by NTLA-2001 trial in patients with transthyretin amyloidosis with cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene TTR: Transthyretin, Amyloidosis, and Treatment Options [learn.mapmygenome.in]

- 6. m.youtube.com [m.youtube.com]

- 7. NTLA-2001 | Faculty of Medical Sciences [ucl.ac.uk]

Troubleshooting & Optimization

CRISPR-Cas9 Technical Support Center: Minimizing Off-Target Effects

Welcome to the technical support center for CRISPR-Cas9 mediated genome editing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize off-target effects in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and concerns regarding off-target effects associated with the CRISPR-Cas9 system.

Q1: I'm observing high off-target cleavage in my experiment. What are the primary factors I should consider to reduce it?

A1: High off-target activity is a common concern in CRISPR experiments. Several key factors can be optimized to enhance specificity.[1][2] We recommend a multi-pronged approach focusing on three main areas:

-

Guide RNA (sgRNA) Design: The design of your sgRNA is critical. Utilize computational tools to predict and select sgRNAs with the lowest predicted off-target sites.[3][4]

-

Cas9 Nuclease Choice and Delivery: The type of Cas9 and how you deliver it into the cells significantly impacts specificity.

-

Experimental Conditions: Factors like the concentration of the CRISPR components and the duration of their activity can be fine-tuned.

Below is a troubleshooting guide to address these areas systematically.

Q2: How can I optimize my sgRNA design to minimize off-target effects?

A2: Optimizing your sgRNA is one of the most effective initial steps. Here are several strategies:

-

Computational Prediction: Always begin by using up-to-date bioinformatic tools to predict potential off-target sites for your chosen sgRNA.[3][5] Several online tools are available for this purpose (e.g., CRISPOR, Cas-OFFinder).[3][5][6] These tools provide off-target scores to help you select the most specific guide.[7][8]

-

Length Modification: Truncating the sgRNA to 17-18 nucleotides (from the standard 20) can reduce off-target effects by decreasing the tolerance for mismatches, though this may sometimes impact on-target efficiency.[9][10] Conversely, extending the sgRNA length has also been explored to improve specificity for certain targets.[11]

-

GC Content: Aim for a GC content in your sgRNA sequence between 40% and 60%.[12][13] This range generally promotes a stable RNA:DNA duplex at the on-target site while helping to destabilize binding at off-target locations.[13]

-

Chemical Modifications: Introducing chemical modifications to the sgRNA backbone, such as 2'-O-methyl and phosphorothioate linkages, can enhance sgRNA stability and specificity.[14][15][][17] For instance, a 2′-O-methyl-3′-phosphonoacetate (MP) modification at specific positions can significantly decrease off-target cleavage while preserving on-target activity.[14][15]

Q3: Which Cas9 variant should I use to increase specificity?

A3: Wild-type SpCas9 can exhibit high efficiency but may also have notable off-target activity.[1] To address this, several engineered high-fidelity Cas9 variants have been developed that show a better trade-off between on-target activity and off-target reduction.[18]

-

High-Fidelity (HiFi) Cas9 Variants: Engineered variants like SpCas9-HF1, eSpCas9, HypaCas9, and SuperFi-Cas9 have been designed to have reduced non-specific DNA interactions, thereby lowering off-target effects while maintaining high on-target activity.[5][12][18][19][20][21][22] SpCas9-HF1, for example, has been shown to render most off-target events undetectable in genome-wide assays.[21][23]

-

Cas9 Nickases (nCas9): These are mutants of Cas9 (e.g., D10A or H840A) that cut only one strand of the DNA, creating a "nick" instead of a double-strand break (DSB).[12][20] To generate a DSB at the target site, two sgRNAs are used to create two nearby nicks on opposite strands.[12] This "double-nicking" strategy significantly reduces off-target effects because it is highly improbable that two independent off-target nicking events will occur in close proximity.[12]

Table 1: Comparison of High-Fidelity Cas9 Variants

| Cas9 Variant | Key Features | On-Target Efficiency vs. WT | Off-Target Reduction | Reference |

| SpCas9-HF1 | Engineered to reduce non-specific DNA contacts. | Comparable with >85% of sgRNAs tested. | Renders most off-targets undetectable. | [21][23] |

| eSpCas9 | Reduces off-target effects while maintaining strong on-target cleavage. | Generally high. | Significant reduction in off-target events. | [20] |

| HypaCas9 | A hyper-accurate Cas9 variant. | High on-target activity. | Greatly reduces off-target mutations. | [12] |

| SuperFi-Cas9 | Redesigned for higher fidelity. | Maintained on-target activity. | 4,000 times less likely to cut off-target sites. | [5] |

| Cas9 Nickase | Requires paired sgRNAs for a DSB. | Can be lower than WT Cas9. | Off-target effects reduced by 50- to 1,500-fold. | [12] |

Q4: Does the delivery method of CRISPR components affect off-target events?

A4: Yes, the delivery method is a critical factor influencing the duration of Cas9 activity and, consequently, off-target effects.[5][24][25]

-

Ribonucleoprotein (RNP) Delivery: Delivering the Cas9 protein and sgRNA as a pre-complexed RNP is the recommended method for minimizing off-targets.[1][12][19][24] The RNP complex is active immediately upon entering the cell but is rapidly cleared, limiting the time available for off-target cleavage.[1][19]

-

mRNA Delivery: Transfecting Cas9 mRNA and sgRNA also leads to transient expression and is preferable to plasmid delivery.[19][25] The mRNA is degraded within the cell, typically within 48 hours.[19]

-

Plasmid DNA Delivery: This method often results in sustained expression of the Cas9 nuclease and sgRNA, which can linger for days.[19] This prolonged activity increases the likelihood of off-target editing and is generally not recommended when specificity is a primary concern.[19][25]

Caption: Relationship between delivery method, Cas9 activity duration, and off-target risk.

Q5: How can I experimentally detect and quantify off-target mutations?

A5: It is crucial to experimentally validate the off-target effects of your CRISPR experiment. Several methods are available, ranging from targeted to unbiased genome-wide approaches.[9][26][27]

-

Targeted Next-Generation Sequencing (NGS): This is the gold standard for quantifying editing events at predicted on- and off-target sites.[26][28] It involves PCR amplifying the potential off-target loci followed by deep sequencing to detect insertions and deletions (indels).[28]

-

Unbiased Genome-Wide Methods: These techniques are used to identify off-target sites across the entire genome without prior prediction. Common methods include:

-

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This cell-based method captures DSBs by integrating a known double-stranded oligodeoxynucleotide (dsODN) tag, which is then used for sequencing.[9][24]

-